molecular formula C7H6N2O3S B6254468 7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 89975-86-0

7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B6254468
CAS No.: 89975-86-0
M. Wt: 198.2
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Description

7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 7-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Uniqueness

7-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity or different reactivity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

89975-86-0

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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